molecular formula C14H12O4 B1615444 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone CAS No. 73014-19-4

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone

Cat. No.: B1615444
CAS No.: 73014-19-4
M. Wt: 244.24 g/mol
InChI Key: TZMXCFNRWDJQJM-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone is an organic compound characterized by the presence of both phenolic and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone typically involves the condensation of 2,4-dihydroxyacetophenone with phenol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: Compared to its analogs, 1-(2,4-Dihydroxyphenyl)-2-phenoxyethanone exhibits unique properties due to the presence of both phenolic and ketone functional groups, which contribute to its diverse reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a compound of considerable interest in various research fields.

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-6-7-12(13(16)8-10)14(17)9-18-11-4-2-1-3-5-11/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMXCFNRWDJQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223295
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73014-19-4
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073014194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(2,4-dihydroxyphenyl)-2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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